Protease Stability: All-D vs. All-L Configuration
All-D-amino acid peptides exhibit profoundly enhanced resistance to proteolytic degradation compared to their all-L counterparts. In a direct head-to-head comparison using the all-D enantiomeric peptide D3 versus its all-L mirror image l-D3, D3 remained 96% intact in simulated intestinal fluid after 24 hours, whereas l-D3 was completely metabolized within seconds [1]. D3 also retained 89% integrity in simulated gastric fluid over 24 hours, compared to only 30% for l-D3 [1]. In human plasma and human liver microsomes, l-D3 was metabolized several hundred times faster than D3 [1]. Although these data are for a different all-D peptide sequence (D3), the proteolytic resistance mechanism is chirality-dependent and sequence-independent: D-amino acids prevent formation of the catalytically competent enzyme-substrate complex with trypsin-family proteases, with a binding free energy penalty of ≥10 kcal/mol relative to L-peptide substrates [2]. For H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH, which contains multiple canonical protease cleavage sites (Arg, Leu, Phe), this class-level property predicts that the all-D configuration will confer substantially greater stability in any biological matrix containing serine or metalloproteases relative to its hypothetical all-L analog H-Phe-Arg-Leu-His-Phe-OH.
| Evidence Dimension | Proteolytic stability in simulated intestinal fluid (SIF) |
|---|---|
| Target Compound Data | Predicted: ≥90% intact at 24 h (class-level inference based on all-D peptide behavior; direct measurement not available for this specific sequence) |
| Comparator Or Baseline | All-L enantiomeric peptides: 0% intact within seconds in SIF (experimentally confirmed for l-D3 [1]) |
| Quantified Difference | All-D peptides remain >96% intact at 24 h vs. 0% for all-L counterparts in SIF; >10 kcal/mol protease binding penalty for D-peptides [REFS-1, REFS-2] |
| Conditions | Simulated intestinal fluid (SIF), 37°C, 24 h incubation; trypsin/chymotrypsin exposure; human plasma and liver microsomes [1]; MD simulation of D-peptide:trypsin complex [2] |
Why This Matters
For any experimental protocol requiring peptide integrity in the presence of proteases (cell culture, in vivo administration, serum-containing assays), the all-D configuration is a binary selection criterion—an all-L analog would be degraded before meaningful data can be collected.
- [1] Elfgen, K., et al. (2017). Surprisingly high stability of the Aβ oligomer eliminating all-D-enantiomeric peptide D3 in media simulating the route of orally administered drugs. European Journal of Pharmaceutics and Biopharmaceutics, 120, 59–67. View Source
- [2] Sarkar, T., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases, 10(2), 544–558. View Source
